4-Fluorophenanthrene
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Overview
Description
4-Fluorophenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene ringsPhenanthrene and its derivatives are known for their photophysical properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs) and advanced materials .
Preparation Methods
The synthesis of 4-Fluorophenanthrene typically involves the functionalization of phenanthrene. One common method is the halogenation of phenanthrene, where phenanthrene is treated with a fluorinating agent under specific conditions to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure regioselectivity and yield .
Industrial production methods for this compound may involve large-scale halogenation processes, where phenanthrene is reacted with fluorine-containing reagents in the presence of catalysts. These methods are optimized for high yield and purity, making the compound suitable for commercial applications .
Chemical Reactions Analysis
4-Fluorophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives. .
Reduction: Reduction of this compound can yield dihydro derivatives. .
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the phenanthrene ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with chromic acid yields phenanthrenequinone, while reduction with hydrogen gas produces dihydrophenanthrene .
Scientific Research Applications
4-Fluorophenanthrene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluorophenanthrene involves its interaction with molecular targets through its π-conjugated electronic system. This interaction facilitates charge transfer and photophysical processes, making the compound effective in optoelectronic applications. The pathways involved include the absorption and emission of light, which are critical for its use in OLEDs and other photonic devices .
Comparison with Similar Compounds
4-Fluorophenanthrene can be compared with other fluorinated polycyclic aromatic hydrocarbons, such as:
- 1-Fluoronaphthalene
- 2-Fluorofluorene
- 5-Fluoroacenaphthylene
- 2-Fluorophenanthrene
- 3-Fluorophenanthrene
- 3-Fluorofluoranthene
- 1-Fluoropyrene
- 1-Fluorochrysene
- 2-Fluorochrysene
- 3-Fluorochrysene
- 9-Fluorobenzo[k]fluoranthene
These compounds share similar structural features but differ in the position and number of fluorine atoms, which influence their chemical reactivity and applications. This compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and makes it particularly suitable for optoelectronic applications .
Properties
Molecular Formula |
C14H9F |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
4-fluorophenanthrene |
InChI |
InChI=1S/C14H9F/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H |
InChI Key |
UOXGQCABTNEVPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)F |
Origin of Product |
United States |
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